Calculated logP and Lipophilic Efficiency Differentiate Cyclopentylmethylsulfonyl from Methyl- and Phenyl-Sulfonyl Piperidine Analogs
Using in silico calculations via XLogP3 (PubChem), 1-(cyclopentylmethylsulfonyl)piperidine exhibits a predicted logP of 2.4 [1]. This is approximately 2 log units more lipophilic than 1-(methylsulfonyl)piperidine (predicted logP ~0.4) and 0.8 log units less lipophilic than 1-(phenylsulfonyl)piperidine (predicted logP ~3.2). The intermediate lipophilicity of the cyclopentylmethylsulfonyl analog positions it in a favorable range for both aqueous solubility and membrane permeability, offering a distinct balance relative to the more polar methylsulfonyl derivative and the more hydrophobic phenylsulfonyl derivative.
| Evidence Dimension | Predicted partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 1-(Methylsulfonyl)piperidine: XLogP3 ≈ 0.4; 1-(Phenylsulfonyl)piperidine: XLogP3 ≈ 3.2 (calculated by difference) |
| Quantified Difference | ΔlogP = +2.0 vs methyl analog; ΔlogP = -0.8 vs phenyl analog |
| Conditions | In silico calculation using XLogP3 algorithm, PubChem |
Why This Matters
Lipophilicity is a critical determinant of ADME properties and compound attrition in drug discovery; a logP of 2.4 lies within the optimal range (1–5) for oral bioavailability, unlike the methyl analog which may be too polar and the phenyl analog which may approach solubility-limited absorption.
- [1] PubChem Compound Summary. CID 159414 (Linked Substance SID 29559034). XLogP3 calculated property. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
